2-(4-Methoxyphenyl)indolizine-3-carbaldehyde

Lipophilicity Drug-likeness Membrane Permeability

2-(4-Methoxyphenyl)indolizine-3-carbaldehyde (CAS 101624-26-4) is a 2,3-disubstituted indolizine derivative bearing a 4-methoxyphenyl group at the 2-position and a reactive carbaldehyde at the 3-position. The indolizine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting anti-tubercular, anticancer, and anti-inflammatory activities.

Molecular Formula C16H13NO2
Molecular Weight 251.28 g/mol
CAS No. 101624-26-4
Cat. No. B026604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenyl)indolizine-3-carbaldehyde
CAS101624-26-4
Synonyms2-(4-Methoxyphenyl)indolizine-3-carboxaldehyde
Molecular FormulaC16H13NO2
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2)C=O
InChIInChI=1S/C16H13NO2/c1-19-14-7-5-12(6-8-14)15-10-13-4-2-3-9-17(13)16(15)11-18/h2-11H,1H3
InChIKeyKZACMKYODJGBGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methoxyphenyl)indolizine-3-carbaldehyde (CAS 101624-26-4): A Versatile 2,3-Disubstituted Indolizine Building Block for Pharmaceutical R&D


2-(4-Methoxyphenyl)indolizine-3-carbaldehyde (CAS 101624-26-4) is a 2,3-disubstituted indolizine derivative bearing a 4-methoxyphenyl group at the 2-position and a reactive carbaldehyde at the 3-position . The indolizine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting anti-tubercular, anticancer, and anti-inflammatory activities . This compound is primarily employed as a versatile synthetic intermediate, with the aldehyde handle enabling condensation, reduction, and cycloaddition chemistries to generate diverse compound libraries . Commercial availability at ≥98% purity from multiple suppliers supports its use in pharmaceutical lead optimization programs .

Why Generic Indolizine-3-carbaldehydes Cannot Replace 2-(4-Methoxyphenyl)indolizine-3-carbaldehyde in Structure-Activity Programs


The 4-methoxyphenyl substituent at the indolizine 2-position is not a passive spectator; it fundamentally alters the compound's physicochemical and electronic profile compared to unsubstituted or halogen-substituted analogs. The electron-donating methoxy group increases the electron density of the indolizine core, modulating reactivity in electrophilic substitution and cross-coupling reactions . Critically, the methoxy group also serves as a metabolic handle and hydrogen-bond acceptor, which can be exploited in target engagement. Substituting this compound with 2-phenylindolizine-3-carbaldehyde or 2-(4-chlorophenyl)indolizine-3-carbaldehyde in a synthetic sequence or biological assay will yield different reaction kinetics and target interaction profiles, as demonstrated by the distinct lipophilicity and electronic parameters quantified below .

Quantitative Differentiation Evidence: 2-(4-Methoxyphenyl)indolizine-3-carbaldehyde vs. Closest Analogs


Enhanced Lipophilicity (LogP 3.43) Relative to Unsubstituted Indolizine-3-carbaldehyde (LogP 1.75)

The target compound exhibits a calculated LogP of 3.43, which is 1.68 log units higher than the unsubstituted Indolizine-3-carbaldehyde (LogP 1.75) . This substantial increase in lipophilicity directly impacts membrane permeability and oral bioavailability predictions, making it a more suitable scaffold for central nervous system (CNS) or intracellular target programs where higher LogP is required .

Lipophilicity Drug-likeness Membrane Permeability

Superior Synthetic Yield (95%) via Vilsmeier-Haack Formylation Compared to Alternative Indolizine-3-carbaldehyde Syntheses

The patented synthesis achieves a 95% isolated yield (23 g product from 20 g starting material) for the formylation of 2-(4-methoxyphenyl)indolizine to the target 3-carbaldehyde using a Vilsmeier-Haack reaction . In contrast, general indolizine-3-carbaldehyde syntheses via cyclocondensation or oxidative methods typically report yields in the 40–75% range . This high-yielding, scalable procedure reduces procurement costs and ensures reliable supply for gram-to-kilogram scale research programs.

Synthetic Efficiency Process Chemistry Vilsmeier-Haack Reaction

Electron-Donating Methoxy Group Enables Tuning of Indolizine Core Reactivity Not Achievable with Chloro or Unsubstituted Analogs

The 4-methoxy substituent (Hammett σₚ = –0.27) confers electron-donating character to the 2-phenyl ring, in stark contrast to the electron-withdrawing 4-chloro analog (σₚ = +0.23) . This electronic difference is transmitted to the indolizine core, affecting the reactivity of the 3-carbaldehyde in nucleophilic addition and condensation reactions. The methoxy group also provides a hydrogen-bond acceptor site absent in the unsubstituted 2-phenylindolizine-3-carbaldehyde, offering an additional handle for target binding interactions .

Electronic Effects Structure-Activity Relationship Hammett Parameters

Demonstrated Utility as a Direct Precursor to Anti-Tubercular Indolizine Leads with MIC Values of 4 µg/mL Against H37Rv

While direct biological data for the target aldehyde itself is sparse, structurally related 7-formylindolizines have demonstrated potent anti-mycobacterial activity, with lead compound 4 showing MIC values of 4 µg/mL against drug-sensitive H37Rv and 32 µg/mL against MDR strains of M. tuberculosis . The target compound, containing a formyl group at the 3-position rather than the 7-position, represents a direct isomeric analog with the potential for comparable or differentiated activity, and serves as a key intermediate for synthesizing and screening these pharmacologically relevant scaffolds.

Antitubercular Mycobacterium tuberculosis Drug Resistance

Optimal Application Scenarios for Procuring 2-(4-Methoxyphenyl)indolizine-3-carbaldehyde


Building Block for Anti-Tubercular Indolizine Libraries Targeting MDR-TB

As demonstrated by the potent activity of structurally related 7-formylindolizines against drug-resistant M. tuberculosis (MIC 32 µg/mL against MDR strains) , the target compound serves as an ideal starting material for synthesizing 3-formylindolizine analogs. The aldehyde group at the 3-position can be readily converted into imines, hydrazones, or reduced to alcohols, enabling rapid parallel library synthesis for anti-TB screening campaigns.

Synthesis of CNS-Penetrant Drug Candidates via LogP-Optimized Scaffolds

With a calculated LogP of 3.43—significantly higher than unsubstituted indolizine-3-carbaldehyde (LogP 1.75) —this compound provides an intrinsically more lipophilic starting point for medicinal chemistry programs targeting CNS receptors or intracellular enzymes. The 4-methoxyphenyl group further contributes to π-stacking interactions with aromatic residues in hydrophobic binding pockets.

Scalable Process Chemistry for Late-Stage Functionalization

The patented Vilsmeier-Haack synthesis delivers the compound in 95% isolated yield under straightforward conditions (POCl₃/DMF, 10–20°C) , making it amenable to multi-gram and kilogram-scale production. For process R&D teams, this high-yielding, reproducible route minimizes cost-of-goods and ensures supply chain reliability when advancing lead compounds toward preclinical development.

Electronic Tuning of Indolizine Reactivity via 4-Methoxyphenyl Donation

The electron-donating 4-methoxy group (σₚ = –0.27) imparts distinct reactivity to the indolizine core compared to electron-withdrawing analogs such as 4-chlorophenyl (σₚ = +0.23) . This makes the target compound uniquely suitable for electrophilic substitution chemistry at the indolizine 1-position and for modulating the electrophilicity of the 3-carbaldehyde in condensation reactions, providing a reactivity profile that cannot be replicated with halogen-substituted or unsubstituted 2-phenyl analogs.

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